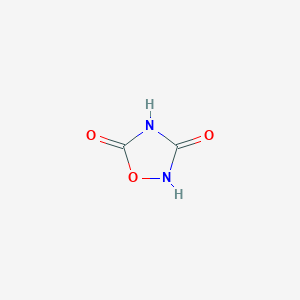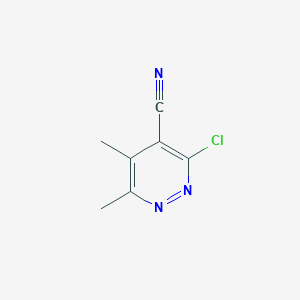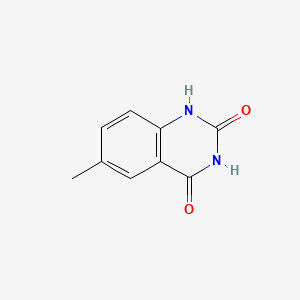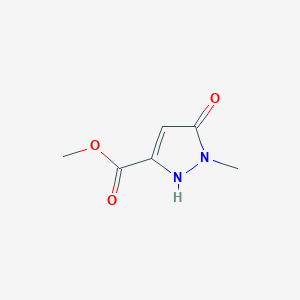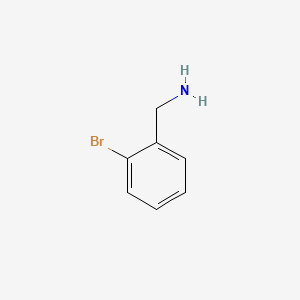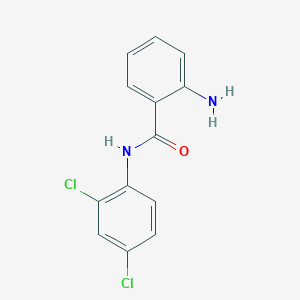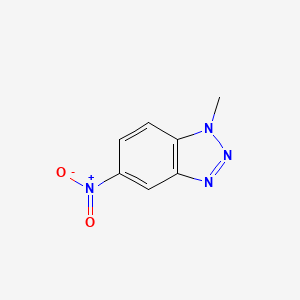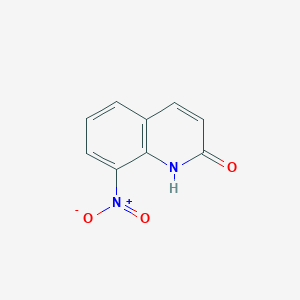
8-Nitroquinolin-2(1H)-one
Übersicht
Beschreibung
Synthesis Analysis
To study the antiparasitic 8-nitroquinolin-2(1H)-one pharmacophore, a series of 31 derivatives was synthesized in 1-5 steps and evaluated in vitro against both Leishmania infantum .Molecular Structure Analysis
The molecular formula of 8-Nitroquinolin-2(1H)-one is C9H6N2O3. The molecular weight is 190.16 g/mol.Physical And Chemical Properties Analysis
The physical and chemical properties of 8-Nitroquinolin-2(1H)-one include a molecular formula of C9H6N2O3 and a molecular weight of 190.16 g/mol.Wissenschaftliche Forschungsanwendungen
Antiparasitic Applications
A study by Pedron et al. (2018) synthesized and evaluated a series of 31 derivatives of 8-nitroquinolin-2(1H)-one for their antiparasitic properties against Leishmania infantum and Trypanosoma brucei brucei. The study highlighted the importance of an intramolecular hydrogen bond for antileishmanial activity and identified compound 22 as a new hit compound displaying antileishmanial and antitrypanosomal activity with low cytotoxicity on the human HepG2 cell line (Pedron et al., 2018).
Photoreactivity and Antimicrobial Properties
Research conducted by Wang et al. (2022) on 8-Hydroxy-5-nitroquinoline (a related compound) studied its photosensitivity and photochemistry, revealing insights into its antimicrobial, anti-inflammatory, and anticancer properties (Wang et al., 2022).
Electrochemical Behavior and Environmental Impact
Rumlová et al. (2015) focused on the electrochemical behavior of 8-Nitroquinoline using a silver solid electrode and its application to model samples of drinking and river water. This study is significant for understanding the environmental impact and detection of biologically active compounds like 8-Nitroquinoline (Rumlová et al., 2015).
Corrosion Inhibition Properties
A study by Wang et al. (2015) demonstrated the use of 8-nitroquinoline as a corrosion inhibitor for aluminium alloys. The study revealed that 8-nitroquinoline acts as an anodic inhibitor, retarding the anodic electrochemical process and forming a protective film on the alloy surface (Wang et al., 2015).
Antibacterial Properties
Al-Hiari et al. (2007) prepared new 8-nitrofluoroquinolone models and investigated their antibacterial properties. The research showed significant antibacterial activity against gram-positive and gram-negative strains, suggesting the potential of these derivatives as effective antibacterial agents (Al-Hiari et al., 2007).
Safety And Hazards
The safety data sheet for 8-Nitroquinolin-2(1H)-one suggests that it should be used for R&D purposes only and not for medicinal, household, or other use . In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . If it comes into contact with skin, remove contaminated clothing immediately and wash off with soap and plenty of water .
Zukünftige Richtungen
The future directions for 8-Nitroquinolin-2(1H)-one could involve further exploration of its antiparasitic properties . A potent and selective 6-bromo-substituted antitrypanosomal derivative was revealed, presenting EC50 values of 12 and 500 nM on T. b. brucei trypomastigotes and T. cruzi amastigotes respectively . This molecule was shown to be bioactivated by type 1 nitroreductases, in both Leishmania and Trypanosoma, and is a good candidate to search for novel antitrypanosomal lead compounds .
Eigenschaften
IUPAC Name |
8-nitro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-8-5-4-6-2-1-3-7(11(13)14)9(6)10-8/h1-5H,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPIFZNBFLQNYIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])NC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40323745 | |
| Record name | 8-Nitroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40323745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Nitroquinolin-2(1H)-one | |
CAS RN |
7461-12-3 | |
| Record name | 7461-12-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404777 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Nitroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40323745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

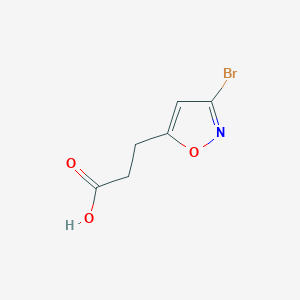
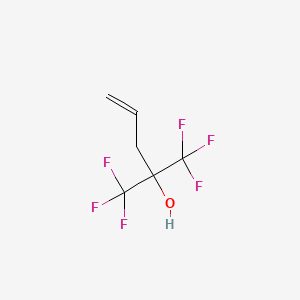
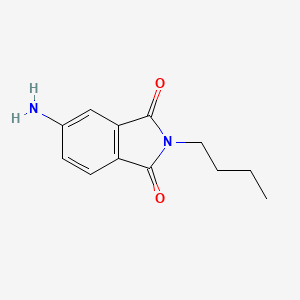
![3-[(4-Chlorophenyl)sulfonyl]propanenitrile](/img/structure/B1296401.png)
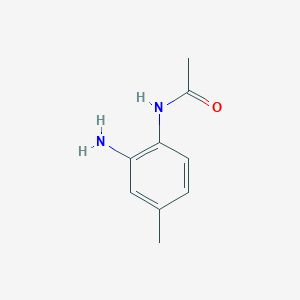
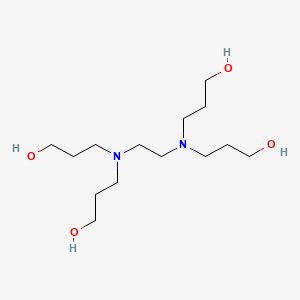
![(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B1296407.png)
